(S)-4-Amino-4-phenylbutan-1-ol
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Overview
Description
(S)-4-Amino-4-phenylbutan-1-ol is a chiral organic compound with the molecular formula C10H15NO It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a butane chain, which also contains a phenyl group (-C6H5)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Amino-4-phenylbutan-1-ol can be achieved through several methods. One common approach involves the reduction of (S)-4-Nitro-4-phenyl-1-butanol using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. Another method involves the reductive amination of 4-Phenyl-2-butanone with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The choice of catalysts, solvents, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Amino-4-phenylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form the corresponding amine or alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides (R-X), acyl chlorides (R-COCl)
Major Products
Oxidation: 4-Phenyl-2-butanone, 4-Phenylbutanal
Reduction: 4-Phenyl-1-butanol, 4-Phenylbutylamine
Substitution: N-alkylated or N-acylated derivatives
Scientific Research Applications
(S)-4-Amino-4-phenylbutan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand for receptor binding studies.
Medicine: It is investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as a precursor for the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of (S)-4-Amino-4-phenylbutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The phenyl group provides additional hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(S)-4-Amino-4-phenylbutan-1-ol can be compared with other similar compounds, such as:
®-4-Amino-4-phenyl-1-butanol: The enantiomer of the compound, which may have different biological activities and properties.
4-Amino-4-phenylbutanoic acid: A structurally similar compound with a carboxylic acid group instead of a hydroxyl group.
4-Phenyl-2-butanone: A ketone derivative that lacks the amino and hydroxyl groups.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(4S)-4-amino-4-phenylbutan-1-ol |
InChI |
InChI=1S/C10H15NO/c11-10(7-4-8-12)9-5-2-1-3-6-9/h1-3,5-6,10,12H,4,7-8,11H2/t10-/m0/s1 |
InChI Key |
AGOPKBQSZNSGSA-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CCCO)N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCO)N |
Origin of Product |
United States |
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